molecular formula C12H13N3O3 B12660056 3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone CAS No. 108664-52-4

3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone

Cat. No.: B12660056
CAS No.: 108664-52-4
M. Wt: 247.25 g/mol
InChI Key: UKQAHWODPCDXML-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a hydroxy group, and a methoxy group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Attachment of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Propiophenone Backbone Formation: The final step involves the formation of the propiophenone backbone through Friedel-Crafts acylation reactions using acetophenone derivatives and appropriate acylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy and methoxy groups may also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    2-(1H-1,2,4-Triazol-1-yl)acetophenone: Similar structure but lacks the hydroxy and methoxy groups.

    4’-Methoxypropiophenone: Lacks the triazole ring and hydroxy group.

    3-Hydroxypropiophenone: Lacks the triazole ring and methoxy group.

Uniqueness: 3-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone is unique due to the combination of the triazole ring, hydroxy group, and methoxy group on the propiophenone backbone. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

CAS No.

108664-52-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-hydroxy-1-(4-methoxyphenyl)-2-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C12H13N3O3/c1-18-10-4-2-9(3-5-10)12(17)11(6-16)15-8-13-7-14-15/h2-5,7-8,11,16H,6H2,1H3

InChI Key

UKQAHWODPCDXML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(CO)N2C=NC=N2

Origin of Product

United States

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